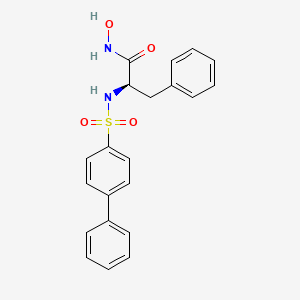
Mmp-2/mmp-9 inhibitor II
概要
説明
Synthesis Analysis
The synthesis of MMP-2/MMP-9 inhibitors has led to the identification of various compounds with potent inhibitory activity. For instance, a series of N-sulfonylamino acid derivatives, designed to inhibit type IV collagenase (MMP-9 and MMP-2), showed that modifications in the sulfonamide moiety significantly affect their inhibitory activities, with aryl sulfonamide derivatives exhibiting high potency and selectivity (Yoshinori Tamura et al., 1998). Another study identified (I-3,II-3)-biacacetin as a novel non-zinc binding inhibitor of MMP-2 and MMP-9, highlighting a different approach in inhibitor design (Pandurangan Nanjan et al., 2015).
Molecular Structure Analysis
The efficacy of MMP inhibitors is greatly influenced by their molecular structure, particularly the zinc-binding group (ZBG). Arylsulfone-based MMP inhibitors incorporating heterocyclic rings as ZBGs demonstrated that the potency of these inhibitors could be optimized by selecting appropriate heterocycles, indicating the significance of ZBG in designing selective inhibitors (Yue-Mei Zhang et al., 2008).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of MMP-2/MMP-9 inhibitors often focus on optimizing the interaction with the MMP active site. For example, the design of "clicked" MMP2 inhibitors involved a fragment-based approach and click chemistry to achieve potent inhibition and selectivity (J. Zapico et al., 2011).
Physical Properties Analysis
The physical properties of MMP inhibitors, such as solubility and stability, are crucial for their biological activity and pharmacokinetic profile. The discovery of TP0597850, a selective MMP-2 inhibitor, highlighted the importance of chemical stability and slow tight-binding characteristics for effective MMP inhibition (Tomoki Takeuchi et al., 2023).
Chemical Properties Analysis
The chemical properties, including the reactivity and binding affinity of MMP inhibitors, are essential for their selectivity and potency. Studies have shown that inhibitors with specific chemical features, such as sulfonamide derivatives containing dihydropyrazole moieties, exhibit potent and selective inhibition of MMP-2/MMP-9 (Xiao-Qiang Yan et al., 2015).
科学的研究の応用
Tumor Regression and Metastasis Inhibition
MMP-2/MMP-9 inhibitors have shown significant promise in the context of cancer treatment. For instance, caffeic acid (CA) and caffeic acid phenyl ester (CAPE), which selectively inhibit MMP-2 and MMP-9, were found to suppress tumor growth and liver metastasis in HepG2 tumor xenografts. This inhibition is achieved through the dual activities of specific MMP-2 and -9 enzyme activities and gene transcription at the molecular level, highlighting the potential of these compounds in anti-cancer therapies (Chung et al., 2004).
Therapeutic Potential in Inflammatory and Oncological Diseases
MMP-2 and MMP-9 inhibitors are considered important clinical targets due to their role in inflammatory and oncological diseases. A study focusing on Lupinus albus protein components demonstrated their ability to inhibit MMP-2 and MMP-9 in vitro and in vivo, suggesting their potential application as nutraceuticals or functional foods in pathologies related to abnormal MMP-9 activity in the digestive system (Mota et al., 2021).
Role in Corneal Inflammatory Lymphangiogenesis
The blockade of MMP-2 and MMP-9 using selective inhibitors like SB-3CT has been found to reduce corneal lymphangiogenesis and macrophage infiltration during inflammation. This suggests that inhibiting MMP-2 and MMP-9 could provide novel therapeutic approaches for transplant rejection and other lymphatic disorders (Du et al., 2017).
Applications in Rheumatoid Synovial Fibroblast Inflammation and Cartilage Degradation
In the context of rheumatoid arthritis, endogenous MMP-9, but not MMP-2, promotes rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation. This discovery suggests that targeting MMP-9 derived from RA synovial fibroblasts may directly contribute to joint destruction in rheumatoid arthritis (Xue et al., 2014).
Implications in Dentistry
In dentistry, MMP expression has been associated with tissue development, invasive cancer cell behavior, and inflammation. The only FDA-approved treatment with MMP inhibitors is tetracyclines for periodontitis. Research on MMPs and inhibitors in dentistry is skewed towards gelatinases MMP-2 and MMP-9 and enamelysin (MMP-20), indicating potential applications in dental diseases beyond diagnosis and treatment of periodontitis (Boelen et al., 2019).
Inhibitory Effects on Cognitive Impairment in Bacterial Meningitis
Inhibitors of MMP-2 and MMP-9 have been shown to prevent blood-brain barrier breakdown and cognitive impairment in bacterial meningitis. This suggests that MMP inhibitors could be an alternative treatment for bacterial meningitis, offering a research tool for studying biological mechanisms involved in behavioral alterations associated with the disease (Barichello et al., 2014).
Potential in Cardiovascular Disease Therapy
MMP inhibitors have been explored for their potential in cardiovascular disease therapy. For example, ACE inhibitors, commonly used to improve survival post-myocardial infarction, have been shown to inhibit MMP-9, linking ACE inhibition to the prevention of adverse remodeling post-MI (Jin et al., 2007).
Safety And Hazards
将来の方向性
The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .
特性
IUPAC Name |
(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAIRKRFXQRRM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mmp-2/mmp-9 inhibitor II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



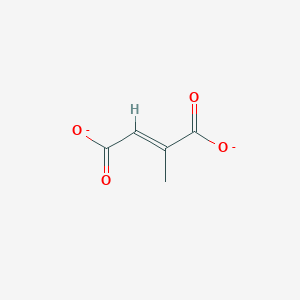
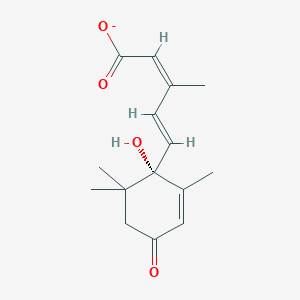
![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)
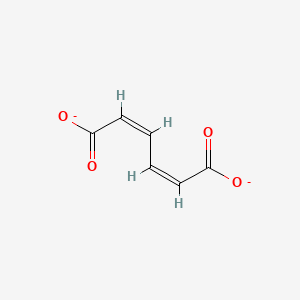
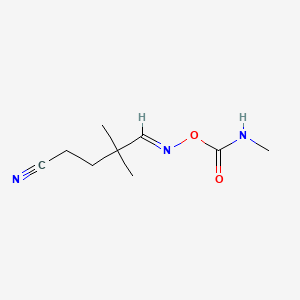
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
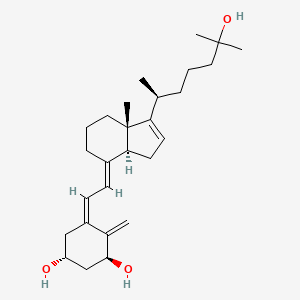
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
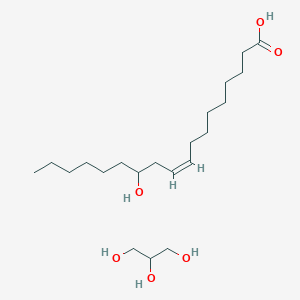
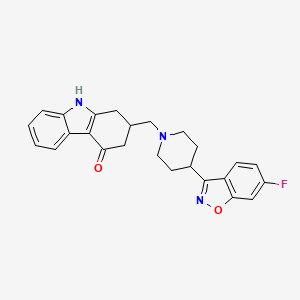
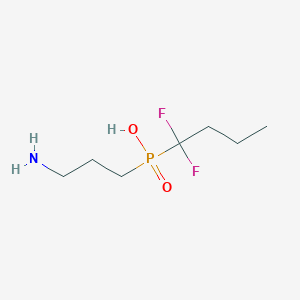
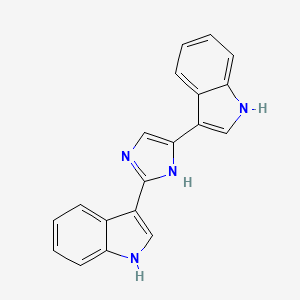
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)